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Introduction
Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes

such as apoptosis, inflammation, cell growth, and stress responses.[1][2] They consist of a

sphingoid base linked to a fatty acid via an amide bond. The specific fatty acid chain length

determines the ceramide species and can influence its biological function.[3] C15-Ceramide
(d18:1/15:0) is an odd-chain ceramide, which is typically less abundant than its even-chained

counterparts (e.g., C16, C18, C24). Accurate and efficient extraction of C15-Ceramide from

complex biological matrices like tissues is crucial for its quantification and for elucidating its

specific roles in health and disease.

These application notes provide detailed protocols for the extraction of C15-Ceramide from

tissues, primarily focusing on the widely adopted Bligh-Dyer liquid-liquid extraction method and

a subsequent optional purification step using Solid-Phase Extraction (SPE). The subsequent

analysis is typically performed using sensitive techniques like liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[4][5]

Quantitative Data: Ceramide Distribution in Tissues
While C15-Ceramide is not as extensively quantified in literature as even-chain ceramides, the

following table provides a representative distribution of major ceramide species across different

rat tissues. This illustrates the typical range of concentrations and the relative abundance of

various ceramides. Levels are generally expressed as picomoles (pmol) per milligram (mg) of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3026380?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8808480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456274/
https://www.benchchem.com/product/b3026380?utm_src=pdf-body
https://www.benchchem.com/product/b3026380?utm_src=pdf-body
https://www.benchchem.com/product/b3026380?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3499467/
https://www.benchchem.com/product/b3026380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


wet tissue weight. Note that C15-Ceramide concentrations would be significantly lower than

these values.

Ceramide
Species

Liver
(pmol/mg)

Muscle
(pmol/mg)

Heart
(pmol/mg)

Plasma (pmol/
μL)

C16:0-Ceramide ~150-250 ~50-100 ~70-120 ~0.1-0.2

C18:0-Ceramide ~100-200 ~30-70 ~50-100 ~0.1-0.15

C20:0-Ceramide ~50-100 ~10-30 ~20-40 ~0.05-0.1

C22:0-Ceramide ~150-300 ~20-50 ~40-80 ~0.1-0.2

C24:0-Ceramide ~300-500 ~40-80 ~80-150 ~0.2-0.3

C24:1-Ceramide ~200-400 ~30-60 ~60-110 ~0.15-0.25

Note: These

values are

approximate and

can vary based

on species, diet,

and experimental

conditions. Data

is synthesized

from typical

findings in

lipidomic studies.

[3][6]

Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for C15-Ceramide extraction and a

simplified representation of the de novo ceramide synthesis pathway.
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Caption: Experimental workflow for C15-Ceramide extraction and analysis.
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De Novo Ceramide Synthesis Pathway (Simplified)
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Caption: Simplified de novo synthesis pathway leading to Ceramide.
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Experimental Protocols
Protocol 1: Modified Bligh-Dyer Method for Tissue
Ceramide Extraction
This protocol is a robust method for total lipid extraction from tissues and is suitable for

subsequent ceramide analysis.[7][8]

Materials:

Tissue sample (frozen, ~50-100 mg)

Chloroform (CHCl3), HPLC grade

Methanol (MeOH), HPLC grade

Deionized water (H2O)

Internal Standard (IS): C17-Ceramide or other odd-chain ceramide not present in the

sample.

Glass homogenization tubes

Mechanical homogenizer

Glass centrifuge tubes with PTFE-lined caps

Glass Pasteur pipettes

Nitrogen gas evaporator

Vortex mixer and Centrifuge

Procedure:

Preparation: Pre-chill all solvents and tubes on ice. Weigh the frozen tissue (~50 mg) and

place it in a glass homogenization tube.
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Internal Standard: Add a known amount of internal standard (e.g., 50 ng of C17-Ceramide) to

the tissue sample. This will be used to correct for extraction efficiency and instrument

variability.

Homogenization: Add 2 mL of ice-cold Chloroform:Methanol (1:2, v/v) to the tissue.

Homogenize thoroughly using a mechanical homogenizer until no visible tissue particles

remain. Keep the sample on ice to minimize lipid degradation.[4]

First Extraction & Phase Separation:

Transfer the homogenate to a glass centrifuge tube.

Add 0.5 mL of Chloroform and vortex for 30 seconds.

Add 0.5 mL of deionized water and vortex for another 30 seconds.

Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will separate the mixture

into two phases: an upper aqueous/methanol phase and a lower chloroform phase

containing the lipids.[4][9]

Collection of Organic Phase: Carefully insert a glass Pasteur pipette through the upper

aqueous layer and collect the lower chloroform phase. Transfer it to a new clean glass tube.

Be careful not to disturb the protein disk at the interface.

Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase in the

original tube. Vortex vigorously for 30 seconds and centrifuge again at 1,000 x g for 10

minutes. Collect the lower chloroform phase and combine it with the first extract.[10]

Drying: Evaporate the combined chloroform extracts to complete dryness under a gentle

stream of nitrogen gas.

Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a

solvent suitable for your analytical method (e.g., Methanol:Acetonitrile 1:1, v/v). The sample

is now ready for analysis by LC-MS/MS or for further purification.
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Protocol 2: Solid-Phase Extraction (SPE) for Ceramide
Fractionation
This protocol is an optional purification step following the Bligh-Dyer extraction to isolate free

ceramides from other lipid classes, which can reduce matrix effects during LC-MS/MS analysis.

[11][12]

Materials:

Dried lipid extract (from Protocol 1)

Aminopropyl (NH2) SPE cartridges (e.g., 100 mg)

Hexane

Chloroform

Methanol

Ethyl Acetate

SPE vacuum manifold

Collection tubes

Procedure:

Cartridge Conditioning:

Place the aminopropyl SPE cartridge on the vacuum manifold.

Wash the cartridge with 3 mL of Hexane.

Condition the cartridge with 3 mL of Chloroform. Do not let the cartridge go dry.

Sample Loading:

Reconstitute the dried lipid extract from Protocol 1 in 200 µL of Chloroform.
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Load the sample slowly onto the conditioned SPE cartridge.

Elution of Fractions:

Fraction 1 (Neutral Lipids): Elute with 3 mL of Chloroform:Ethyl Acetate (1:1, v/v). This

fraction contains neutral lipids like cholesterol esters and triglycerides. Discard this fraction

if you are only interested in ceramides.

Fraction 2 (Free Ceramides): Elute the desired ceramide fraction with 5 mL of

Chloroform:Methanol (24:1, v/v). Collect this eluate in a clean glass tube.[11]

Fraction 3 (Other Polar Lipids): More polar lipids like phospholipids can be eluted

subsequently with solvents like pure Methanol.

Drying and Reconstitution:

Evaporate the collected ceramide fraction (Fraction 2) to dryness under a stream of

nitrogen.

Reconstitute the purified ceramides in a suitable solvent for LC-MS/MS analysis as

described in Protocol 1, Step 8.

Application and Troubleshooting Notes
Tissue Homogenization: Ensure complete homogenization. Incomplete disruption of the

tissue is a primary source of low extraction yield. For tougher tissues, consider using bead-

beating homogenizers.

Solvent Quality: Always use high-purity (HPLC or MS grade) solvents to avoid introducing

contaminants that can interfere with analysis.

Low Recovery: Odd-chain and short-chain ceramides can have slightly different partitioning

properties. If low recovery of C15-Ceramide is suspected, minimize transfer steps and

ensure accurate pipetting. Using a reliable internal standard like C17-Ceramide is critical to

accurately assess and correct for recovery.[4]

Matrix Effects: Tissues are complex matrices. If significant ion suppression or enhancement

is observed in LC-MS/MS analysis, SPE purification (Protocol 2) is highly recommended to
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clean up the sample.[10]

Storage: Store tissue samples at -80°C until extraction. After extraction, store the lipid

extracts in a chloroform-based solvent at -20°C or -80°C under an inert atmosphere (e.g.,

argon or nitrogen) to prevent oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for C15-Ceramide
Extraction from Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026380#protocol-for-c15-ceramide-extraction-from-
tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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